An In-depth Technical Guide to 2-(N-methylpropanamido)benzoic acid (CAS 926195-40-6)
An In-depth Technical Guide to 2-(N-methylpropanamido)benzoic acid (CAS 926195-40-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(N-methylpropanamido)benzoic acid, a member of the N-acyl anthranilic acid class of compounds. While experimental data for this specific molecule is limited, this document synthesizes available information and leverages data from structurally related analogues to offer insights into its physicochemical properties, potential synthesis routes, and prospective biological activities. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential of N-acyl anthranilic acid derivatives and providing detailed methodologies for their synthesis and analysis.
Introduction
2-(N-methylpropanamido)benzoic acid, with the CAS number 926195-40-6, is a derivative of anthranilic acid. The anthranilic acid scaffold is a key component in numerous bioactive compounds and approved drugs, recognized for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] N-acylation of the amino group in anthranilic acid can significantly modulate these activities, leading to the development of potent and selective therapeutic agents. This guide will explore the known characteristics of 2-(N-methylpropanamido)benzoic acid and extrapolate its potential based on the rich chemistry and pharmacology of its structural congeners.
Physicochemical Properties
Detailed experimental data for 2-(N-methylpropanamido)benzoic acid are not extensively reported in the literature. The following table summarizes its known and predicted properties based on available data from chemical suppliers and computational models.[2][3]
| Property | Value | Source |
| CAS Number | 926195-40-6 | [2] |
| IUPAC Name | 2-(N-methylpropanamido)benzoic acid | N/A |
| Synonyms | 2-[methyl(propionyl)amino]benzoic acid | [2] |
| Molecular Formula | C11H13NO3 | [2] |
| Molecular Weight | 207.23 g/mol | N/A |
| Physical Form | Powder | [2] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | Room Temperature | [2] |
| InChI Key | YOZGYUWJZYROAE-UHFFFAOYSA-N | [2] |
| SMILES | CCC(=O)N(C)C1=CC=CC=C1C(=O)O | [3] |
| Predicted XlogP | 1.3 | [3] |
Note: Some properties are predicted and have not been experimentally verified.
Synthesis and Characterization
Proposed Synthesis Workflow
The proposed synthesis involves the reaction of N-methylanthranilic acid with propanoyl chloride in the presence of a base to neutralize the HCl byproduct.
Caption: Proposed synthesis workflow for 2-(N-methylpropanamido)benzoic acid.
Detailed Experimental Protocol (Hypothetical)
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Reaction Setup: To a solution of N-methylanthranilic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane, add a non-nucleophilic base like triethylamine (1.1 equivalents).
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Acylation: Cool the mixture in an ice bath and add propanoyl chloride (1.1 equivalents) dropwise with stirring.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
The structure and purity of the synthesized 2-(N-methylpropanamido)benzoic acid would be confirmed using standard analytical techniques:
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common and effective technique for assessing the purity of benzoic acid derivatives.[4][5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid and amide carbonyls.
Potential Biological Activities and Therapeutic Applications
Derivatives of N-acyl anthranilic acid are known to possess a range of biological activities, with anti-inflammatory properties being the most prominent.
Anti-inflammatory Activity
Many N-aryl anthranilic acids, such as mefenamic acid and flufenamic acid, are non-steroidal anti-inflammatory drugs (NSAIDs).[6] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. It is plausible that 2-(N-methylpropanamido)benzoic acid could exhibit similar anti-inflammatory effects.
Other Potential Activities
Beyond anti-inflammatory effects, various derivatives of anthranilic acid have been investigated for a multitude of therapeutic applications, including:
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Antimicrobial and Antiviral Activity: The anthranilic acid scaffold is present in compounds with demonstrated antibacterial and antiviral properties.[1]
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Anticancer Activity: Some derivatives have been explored as P-glycoprotein inhibitors, which could play a role in overcoming multidrug resistance in cancer.[1]
Caption: Potential biological activities of 2-(N-methylpropanamido)benzoic acid.
Future Directions and Conclusion
2-(N-methylpropanamido)benzoic acid represents an under-explored molecule within the pharmacologically significant class of N-acyl anthranilic acids. While direct experimental data is sparse, the established biological activities of its structural analogues suggest that it holds potential as a lead compound for the development of new therapeutic agents, particularly in the area of inflammatory diseases.
Future research should focus on the definitive synthesis and purification of 2-(N-methylpropanamido)benzoic acid, followed by a thorough characterization of its physicochemical properties. Subsequently, a systematic evaluation of its biological activities through in vitro and in vivo screening assays is warranted to unlock its therapeutic potential. This technical guide serves as a starting point for such investigations, providing a logical framework based on the current understanding of related compounds.
References
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Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. PubMed. Available at: [Link]
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SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. TSI Journals. Available at: [Link]
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Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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Synthesis and biological activity of n-anthranilic acid deri | 5389. TSI Journals. Available at: [Link]
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A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays. Chemical Communications (RSC Publishing). Available at: [Link]
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Supporting Information Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. DOI. Available at: [Link]
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An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). RSC Publishing. Available at: [Link]
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Benzoic acid, 2-nitro-, methyl ester Properties. EPA. Available at: [Link]
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